

In-Depth Technical Guide: 4-Oxofenretinide-d4

Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: 4-Oxofenretinide-d4

Cat. No.: B15611487

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This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for **4-Oxofenretinide-d4**, a deuterated metabolite of Fenretinide. Designed for researchers, scientists, and drug development professionals, this document outlines the critical data points for product quality, detailed experimental protocols for its verification, and the relevant biological pathways.

Certificate of Analysis (CoA) - Representative Data

A Certificate of Analysis for **4-Oxofenretinide-d4** provides a summary of the quality control tests performed to ensure the identity, purity, and quality of the compound. Below is a table summarizing typical quantitative data found on a CoA for this product.

Test	Specification	Result	Method
Appearance	White to off-white solid	Conforms	Visual Inspection
Identity (¹ H-NMR)	Conforms to structure	Conforms	¹ H-NMR Spectroscopy
Identity (MS)	Conforms to molecular weight	Conforms	ESI-MS
Purity (HPLC)	≥98.0%	99.5%	HPLC-UV
Deuterium Incorporation	≥99% atom % D	99.7%	¹ H-NMR / MS
Molecular Formula	C ₂₆ H ₂₇ D ₄ NO ₃	C ₂₆ H ₂₇ D ₄ NO ₃	-
Molecular Weight	409.56 g/mol	409.56 g/mol	-
Solubility	Soluble in DMSO	Conforms	Visual Inspection
Storage Condition	-20°C	Conforms	-

Experimental Protocols for Purity Assessment

Accurate assessment of purity and identity is crucial for the use of **4-Oxofenretinide-d4** in research and development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of **4-Oxofenretinide-d4** by separating it from any potential impurities.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μm).

- Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 360 nm.
- Injection Volume: 10 µL.
- Column Temperature: 30°C.

Procedure:

- Standard Preparation: Prepare a stock solution of **4-Oxofenretinide-d4** in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
- Sample Preparation: Accurately weigh and dissolve the **4-Oxofenretinide-d4** sample in the same solvent as the standard to achieve a similar concentration.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of **4-Oxofenretinide-d4**.

Instrumentation and Conditions:

- LC System: As described for HPLC.
- Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
- Ionization Mode: Positive ESI.
- Scan Range: m/z 100-1000.

Procedure:

- **Sample Preparation:** Prepare a dilute solution of **4-Oxofenretinide-d4** (approximately 10 µg/mL) in a suitable solvent.
- **Analysis:** Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.
- **Data Analysis:** Confirm the presence of the $[M+H]^+$ ion corresponding to the molecular weight of **4-Oxofenretinide-d4** (expected $m/z \approx 410.2$).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

^1H -NMR and ^{13}C -NMR are used to confirm the chemical structure of **4-Oxofenretinide-d4** and the location of deuterium labeling.

Instrumentation and Conditions:

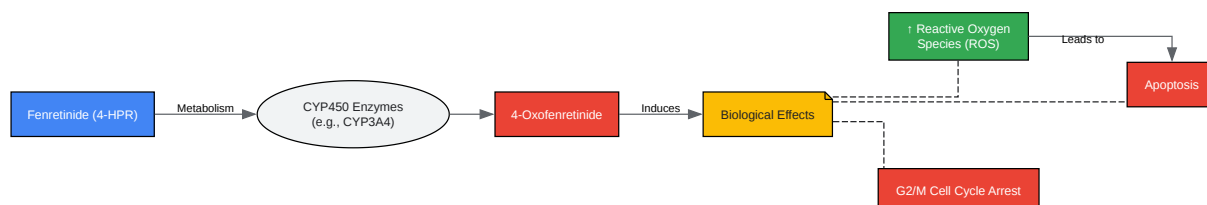
- **NMR Spectrometer:** A 400 MHz or higher NMR spectrometer.
- **Solvent:** Deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- **Standard:** Tetramethylsilane (TMS) as an internal standard.

Procedure:

- **Sample Preparation:** Dissolve 5-10 mg of **4-Oxofenretinide-d4** in approximately 0.7 mL of the deuterated solvent.
- **Analysis:** Acquire ^1H and ^{13}C NMR spectra.
- **Data Analysis:** The chemical shifts, splitting patterns, and integration of the peaks in the ^1H -NMR spectrum, along with the chemical shifts in the ^{13}C -NMR spectrum, should be consistent with the structure of **4-Oxofenretinide-d4**. The absence or significant reduction of signals at the positions of deuterium labeling confirms successful incorporation.

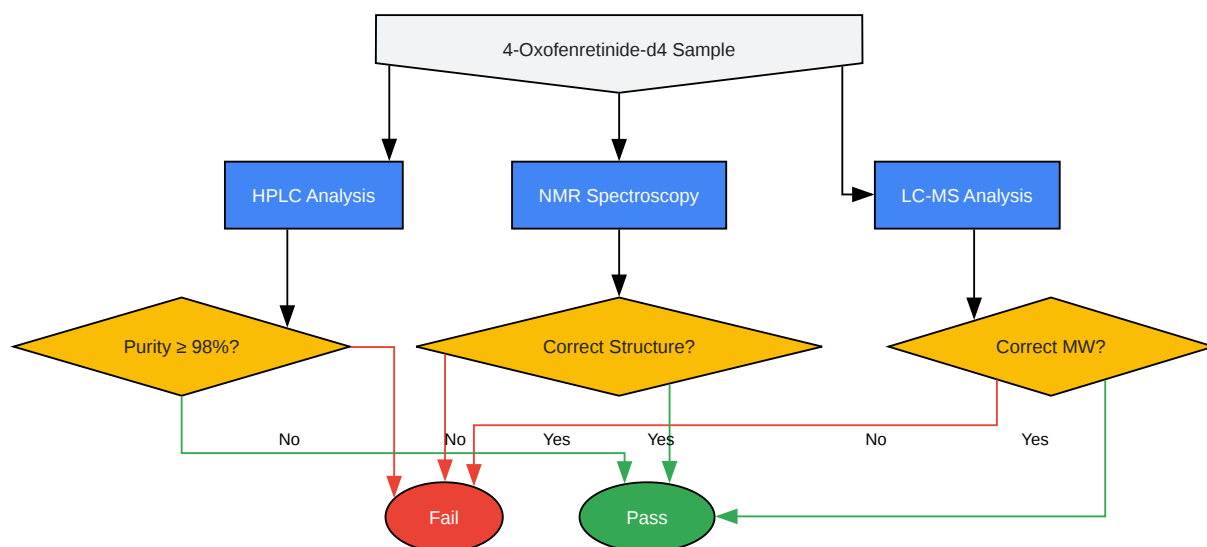
Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological context and analytical procedures related to **4-Oxofenretinide-d4**.



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Fenretinide Metabolism and Signaling Pathway



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